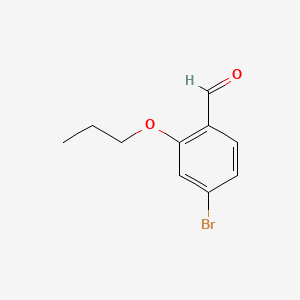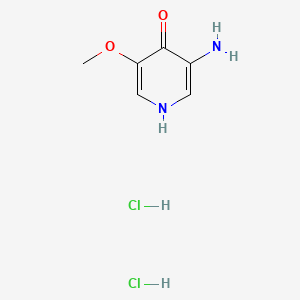
4-Amino-2-iodopyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-iodopyridin-3-ol is a chemical compound with the molecular formula C5H5IN2O and a molecular weight of 236.01 g/mol It is a halogenated heterocycle, specifically an iodinated pyridine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-iodopyridin-3-ol typically involves the iodination of 4-Aminopyridin-3-ol. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 2-position of the pyridine ring. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination of the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
4-Amino-2-iodopyridin-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-Amino-2-azidopyridin-3-ol or 4-Amino-2-cyanopyridin-3-ol can be formed.
Oxidation Products: Oxidation can yield compounds like 4-Nitro-2-iodopyridin-3-ol.
Reduction Products: Reduction can lead to the formation of 4-Aminopyridin-3-ol or other deiodinated derivatives.
科学的研究の応用
4-Amino-2-iodopyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Amino-2-iodopyridin-3-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The amino group can form hydrogen bonds, further stabilizing interactions with biological targets.
類似化合物との比較
Similar Compounds
- 3-Iodopyridin-4-ol
- 5-Iodopyridin-3-ol
- 2-Chloro-3-iodopyridin-4-amine
Uniqueness
4-Amino-2-iodopyridin-3-ol is unique due to the presence of both an amino group and an iodine atom on the pyridine ring. This combination of functional groups provides distinct reactivity and binding properties, making it valuable for specific synthetic and research applications .
特性
IUPAC Name |
4-amino-2-iodopyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCZXTKPQSVQCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B581268.png)











![2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B581289.png)

